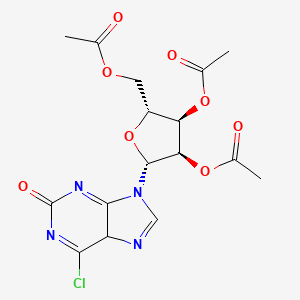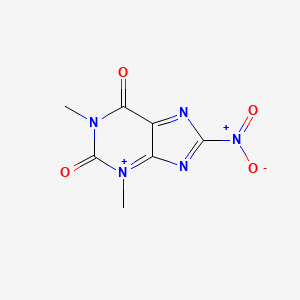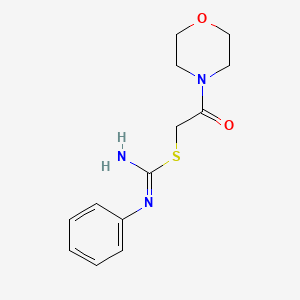
2-Morpholino-2-oxoethyl N'-phenylcarbamimidothioate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2S. It is known for its unique structure, which includes a morpholine ring, an oxoethyl group, and a phenylcarbamimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride typically involves the reaction of morpholine with ethyl chloroformate to form 2-morpholino-2-oxoethyl chloride. This intermediate is then reacted with N’-phenylthiourea to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylcarbamimidothioate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenylcarbamimidothioates .
Scientific Research Applications
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can affect cellular processes such as cytokinesis and cell cycle regulation. The morpholine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic compound with a wide range of applications.
Thiourea Derivatives: Compounds with similar structural features and biological activities.
Oxoethyl Compounds: Molecules containing the oxoethyl group, used in various chemical reactions.
Uniqueness
2-Morpholino-2-oxoethyl N’-phenylcarbamimidothioate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H17N3O2S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C13H17N3O2S/c14-13(15-11-4-2-1-3-5-11)19-10-12(17)16-6-8-18-9-7-16/h1-5H,6-10H2,(H2,14,15) |
InChI Key |
MDRJUNKHPDMLKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
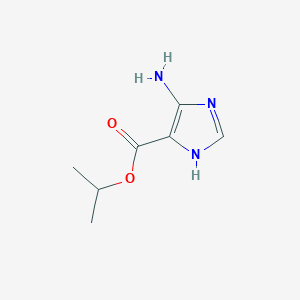

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
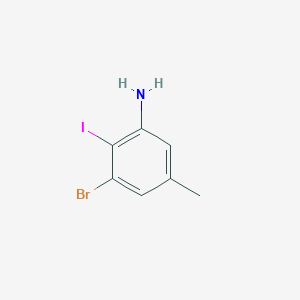
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
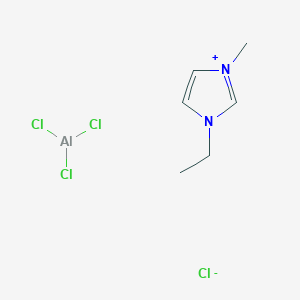
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
